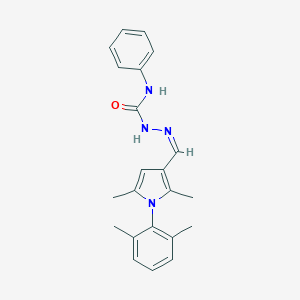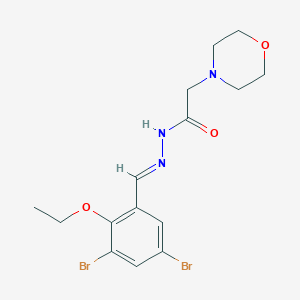![molecular formula C24H15ClN2O3 B302304 N'-{[5-(4-chlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302304.png)
N'-{[5-(4-chlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-{[5-(4-chlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide, commonly known as CNF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNF is a synthetic organic molecule that belongs to the family of hydrazide derivatives. It has been found to exhibit a range of pharmacological properties, making it a promising candidate for drug discovery and development.
作用机制
The exact mechanism of action of CNF is not fully understood, but several studies have suggested that it works by inhibiting various enzymes and signaling pathways involved in disease progression. For example, CNF has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. CNF has also been reported to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CNF has been found to exhibit a range of biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have reported that CNF exhibits anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. CNF has also been found to exhibit anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. In vivo studies have reported that CNF exhibits anti-diabetic activity by improving insulin sensitivity and glucose uptake in skeletal muscle.
实验室实验的优点和局限性
One of the main advantages of using CNF in lab experiments is its relatively simple synthesis method, which allows for the preparation of large quantities of the compound. CNF has also been found to exhibit a range of pharmacological properties, making it a versatile candidate for various types of experiments. However, one of the limitations of using CNF in lab experiments is its potential toxicity, which requires careful handling and monitoring.
未来方向
There are several areas of research that can be explored in the future to further understand the potential applications of CNF. One of the future directions is to explore the use of CNF in combination with other drugs to enhance its pharmacological properties. Another future direction is to investigate the potential use of CNF in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies can be conducted to elucidate the exact mechanism of action of CNF and its derivatives.
合成方法
The synthesis of CNF involves the reaction of 2-furylnaphthalene-1,4-dione with 4-chlorobenzaldehyde and hydrazine hydrate in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of CNF as a yellow crystalline solid. The synthesis of CNF has been reported in several research articles, and various modifications to the reaction conditions have been explored to improve the yield and purity of the product.
科学研究应用
CNF has been extensively studied for its potential applications in various fields of science. One of the most significant areas of research is its use in drug discovery and development. CNF has been found to exhibit a range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic activities. Several studies have reported the synthesis of CNF derivatives with improved pharmacological properties, making it a promising candidate for drug development.
属性
分子式 |
C24H15ClN2O3 |
|---|---|
分子量 |
414.8 g/mol |
IUPAC 名称 |
N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H15ClN2O3/c25-17-8-5-16(6-9-17)21-12-10-18(29-21)14-26-27-24(28)23-13-20-19-4-2-1-3-15(19)7-11-22(20)30-23/h1-14H,(H,27,28)/b26-14+ |
InChI 键 |
VHYGILYBDIGXEE-VULFUBBASA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C/C4=CC=C(O4)C5=CC=C(C=C5)Cl |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=C(O4)C5=CC=C(C=C5)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=C(O4)C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate](/img/structure/B302221.png)
![2-chloro-4-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B302222.png)
![methyl 4-chloro-3-(5-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302224.png)
![methyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate](/img/structure/B302225.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B302228.png)
![N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302230.png)
![methyl 4-chloro-3-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B302231.png)
![N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B302232.png)
![Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate](/img/structure/B302233.png)

![N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B302239.png)

![N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302243.png)
![N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302244.png)